molecular formula C7H14N4 B186670 1,5-Diethylpyrazole-3,4-diamine CAS No. 199341-25-8

1,5-Diethylpyrazole-3,4-diamine

Cat. No.: B186670
CAS No.: 199341-25-8
M. Wt: 154.21 g/mol
InChI Key: SJECXZKFQCEPRY-UHFFFAOYSA-N
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Description

1,5-Diethylpyrazole-3,4-diamine is a pyrazole derivative featuring ethyl substituents at the 1- and 5-positions and amino groups at the 3- and 4-positions. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

199341-25-8

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1,5-diethylpyrazole-3,4-diamine

InChI

InChI=1S/C7H14N4/c1-3-5-6(8)7(9)10-11(5)4-2/h3-4,8H2,1-2H3,(H2,9,10)

InChI Key

SJECXZKFQCEPRY-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NN1CC)N)N

Canonical SMILES

CCC1=C(C(=NN1CC)N)N

Synonyms

1H-Pyrazole-3,4-diamine, 1,5-diethyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Positioning and Steric/Electronic Effects

  • 1,3-Dimethylpyrazole-4,5-diamine (CAS 96886-30-5): Molecular Formula: C₅H₁₀N₄. Substituents: Methyl groups at 1- and 3-positions. Synthesis: Likely via hydrazine-mediated cyclization, analogous to methods used for arylhydrazononitrile-derived pyrazolediamines .
  • 1,5-Dimethylpyrazole (CAS 694-31-5): Molecular Formula: C₅H₈N₂. Key Difference: The absence of 3,4-diamine groups limits its utility in metal coordination or polycyclic synthesis. Ethyl substituents in the target compound may also alter thermal stability compared to methyl .

Fused-Ring Diamine Derivatives

  • Pyrazolo[1,5-a]pyridine-3,6-diamine (CAS 340961-88-8): Similarity Score: 1.00 (structural homology). Key Difference: A fused pyrazole-pyridine system with diamine groups at 3- and 6-positions. The planar fused-ring structure enhances π-conjugation, making it suitable for optoelectronic applications (e.g., TADF emitters in OLEDs) . Applications: Contrasts with the non-fused pyrazole core of 1,5-diethylpyrazole-3,4-diamine, which lacks extended conjugation but offers simpler synthetic routes.
  • 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: Synthesis: Multi-component reactions using 3-amino-1,2,4-triazole and aldehydes under catalytic conditions. Key Difference: The triazole-pyrimidine core provides antitumor and antifungal activity, whereas pyrazole-diamines may prioritize coordination chemistry or precursor roles .

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